methyl (4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a fluorobenzoyl group, and a sulfamoyl phenyl carbamate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is functionalized with a 2-fluorobenzoyl group through an acylation reaction. This intermediate is then reacted with a sulfamoyl phenyl carbamate under controlled conditions to form the final product. Common reagents used in these reactions include acyl chlorides, amines, and carbamates, with solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorobenzoyl group.
Scientific Research Applications
Methyl (4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-(N-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate
- Methyl (4-(N-((1-(2-bromobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate
- Methyl (4-(N-((1-(2-iodobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate
Uniqueness
Methyl (4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
methyl N-[4-[[1-(2-fluorobenzoyl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O5S/c1-30-21(27)24-16-6-8-17(9-7-16)31(28,29)23-14-15-10-12-25(13-11-15)20(26)18-4-2-3-5-19(18)22/h2-9,15,23H,10-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIXSINEBKTSQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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